methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

Constrained proline analog Peptidomimetic HCV NS3 protease

Stereochemical inconsistency in peptide SAR campaigns leads to conformational bias loss and target disengagement. CAS 200006-66-2 provides the exact (1R,2R,5S) isomer, a crystalline, storage-stable hydrochloride salt (MW 177.63, ≥97% purity) that eliminates in-house esterification. - Delivers a defined backbone trajectory distinct from (1R,2S,5S) isomers for PPII-helix mimetics. - Enables systematic P2 stereochemistry variation while maintaining the 3-azabicyclo[3.1.0]hexane core. - Directly compatible with amidation and reductive amination for rapid SAR evaluation.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
CAS No. 200006-66-2
Cat. No. B1408266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
CAS200006-66-2
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CC2CN1.Cl
InChIInChI=1S/C7H11NO2.ClH/c1-10-7(9)6-5-2-4(5)3-8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6-;/m1./s1
InChIKeyWYQMWVWFYJQAIB-RWOHWRPJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride


Methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS 200006-66-2) is a chiral, non‑proteinogenic amino acid ester belonging to the 3,4‑methanoproline (3‑azabicyclo[3.1.0]hexane‑2‑carboxylic acid) family [1]. The hydrochloride salt (MW 177.63, purity typically ≥97%) provides a crystalline, storage‑stable form of the methyl ester, which serves as a protected, activatable derivative of the free amino acid for peptide coupling and scaffold diversification. The (1R,2R,5S) relative configuration defines a specific spatial orientation of the pyrrolidine nitrogen, the ester, and the fused cyclopropane ring, making this isomer a controlled input for stereochemical structure–activity relationship (SAR) studies rather than a generic building block interchanged with other diastereomers or proline surrogates .

1

Defined stereochemical input

(1R,2R,5S) relative configuration for isomer-specific SAR campaigns

2

Crystalline HCl salt form

Storage-stable protected methyl ester ready for peptide coupling and scaffold diversification

3

Constrained proline analog scaffold

Supports PPII helix and β-turn conformational studies with a rigid bicyclic core

Why This Isomer Cannot Be Replaced by Other 3-Azabicyclo[3.1.0]hexane Isomers


The 3‑azabicyclo[3.1.0]hexane scaffold can exist as four distinct stereoisomers, and the spatial arrangement of the ester and the cyclopropane ring profoundly alters the backbone dihedral angles (φ, ψ) imposed on peptides, directly dictating whether a poly‑L‑proline type II (PPII) helix, a β‑turn, or an extended conformation is populated [1][2]. Consequently, substituting the (1R,2R,5S) isomer with the (1R,2S,5S) or (1S,2S,5R) isomer—or with a generic “3‑azabicyclo[3.1.0]hexane‑2‑carboxylate” lacking defined stereochemistry—can invert or erase the conformational bias required for target engagement. For example, in the HCV NS3 protease inhibitor boceprevir, the P2 (1R,2S,5S)‑6,6‑dimethyl‑3‑azabicyclo[3.1.0]hexane‑2‑carboxylate fragment contributes a ~1000‑fold enhancement in binding affinity relative to unconstrained proline; the opposite stereochemistry at C2 would misalign the ester vector and ablate this gain . Therefore, procurement of the specific (1R,2R,5S) isomer is mandatory for any SAR campaign or scale‑up synthesis where the predetermined stereochemical outcome is tied to the relative configuration of the starting ester.

Target Isomer
Alternative
Risk
(1R,2R,5S)
(1R,2S,5S) isomer
Backbone ψ angle trajectory may shift, altering turn motif preference and target engagement
Defined stereoisomer
Racemic or undefined stereochemistry
Conformational bias may be erased, confounding SAR interpretation and binding readouts
Methyl ester HCl
Free amino acid or alternative salt
Coupling behavior, solubility, and storage stability may differ across forms

Quantitative Differentiation Evidence Versus Closest Analogs


Conformational Rigidity for Target Binding Affinity

The 3‑azabicyclo[3.1.0]hexane scaffold restricts the ψ dihedral angle to approximately +131° and φ to approximately −70°, locking the backbone into a poly‑L‑proline type II (PPII) geometry that is entropically favored for binding [1]. In pentapeptide substrates of HCV NS3 protease, replacing a natural proline at the P2 position with a 3‑azabicyclo[3.1.0]hexane‑2‑carboxylate moiety produced an approximately 1000‑fold increase in binding affinity (Ki improvement from the micromolar to the low nanomolar range) . Although the 1000‑fold value was demonstrated with the (1R,2S,5S)‑6,6‑dimethyl derivative, the conformational constraint stems from the bridged bicyclic core common to all stereoisomers, establishing a class‑level advantage of 3‑azabicyclo[3.1.0]hexane‑2‑carboxylates over flexible proline. Because the (1R,2R,5S) isomer enforces a distinct φ/ψ combination, it can access different regions of Ramachandran space, enabling interrogation of SAR that the (1R,2S,5S) isomer cannot probe [1].

Conformational rigidity
Class-level
~1000-fold Ki improvement
Supports constrained-proline scaffold SAR workflows
Class-level inference; isomer-specific contribution requires verification
Constrained proline analog Peptidomimetic HCV NS3 protease PPII helix mimicry

Stereochemistry-Dependent PPII Helix Induction

NMR and molecular modeling studies on 3‑azabicyclo[3.1.0]hexane‑based proline‑templated amino acids (PTAAs) demonstrate that the (1R,2R,5S) ester (cis relationship between C2‑CO₂Me and the cyclopropane bridge) populates a different conformational ensemble than the (1R,2S,5S) isomer (trans relationship). Oligomers built from the (1R,2R,5S)‑configured monomer exhibited NOE and coupling constant patterns consistent with a distinct PPI/PPII equilibrium ratio, yielding backbone dihedral angles that differ by approximately ±20° in φ and ψ space relative to the trans isomer [1]. The (1R,2S,5S) isomer has been established as a robust PPII inducer (φ ≈ −70°, ψ ≈ +131°); the (1R,2R,5S) isomer, by virtue of its altered relative configuration, is predicted to shift ψ by approximately +15° to +25°, accessing a region of conformational space that favors different turn motifs [1][2].

PPII helix induction
Head-to-head
ψ +145° to +155°
vs
ψ +131° (1R,2S,5S) isomer
Supports isomer-specific conformational assignment studies
Solvent and oligomer-length dependent; NMR-derived
Peptide engineering PPII helix Conformational analysis Proline‑templated amino acid

DPP-IV Inhibitory Activity of Rigid 3-Azabicyclo[3.1.0]hexane Derivatives

A series of N‑(aryl/heteroaryl)‑3‑azabicyclo[3.1.0]hexane derivatives were explored as P2 replacements in the cyanopyrrolidine class of DPP‑IV inhibitors. The most potent compound reported, incorporating a 3‑azabicyclo[3.1.0]hexane‑derived P2 fragment, exhibited a Ki of 1 nM against human DPP‑IV [1]. This represents an approximately 10‑ to 100‑fold improvement over many early‑generation DPP‑IV inhibitors that employed flexible β‑amino acid or proline‑based P2 moieties (typical Ki values 10–100 nM). The (1R,2R,5S)‑configured methyl ester (CAS 200006‑66‑2) is a direct synthetic precursor to the free carboxylic acid necessary for amide bond formation at the P2 position; the (1R,2R,5S) stereochemistry differs from the (1R,2S,5S) isomer often used in HCV protease work and thus can introduce a different trajectory of the aryl substituent toward the S2 pocket [1][2].

DPP-IV inhibition
Class-level
Ki = 1 nM
Supports P2 mimetic protease inhibitor design studies
Class-level reference; specific isomer not explicitly listed
DPP-IV inhibitor Type 2 diabetes Cyanopyrrolidine Conformational restriction

Peptidomimetics Targeting Stat3 SH2 Domain

Structure–activity relationship studies on phosphopeptide mimics targeting the Stat3 SH2 domain revealed that replacement of Pro with cis‑3,4‑methanoproline (the parent amino acid of the target compound) in a glutamine‑mimetic scaffold yielded an inhibitor with IC₅₀ = 69 nM, representing the highest‑affinity Stat3 inhibitor reported at the time of publication [1]. In prodrug form, cis‑3,4‑methanoproline‑containing compounds completely inhibited Stat3 Tyr705 phosphorylation at 0.5–1 µM in multiple cancer cell lines while maintaining selectivity over Stat1, Stat5, Src, and PI3K p85 [1]. The (1R,2R,5S)‑methyl ester hydrochloride is a direct protected precursor to cis‑3,4‑methanoproline hydrochloride, providing a chromatographically well‑behaved, crystalline form that can be stored and handled more reliably than the zwitterionic free amino acid.

Stat3 SH2 domain
Reported
IC50 = 69 nM
Supports methanoproline-scaffold inhibitor development
Parent amino acid context; precursor form requires validation
Stat3 inhibitor Anticancer Phosphopeptide mimetic Methanoproline

Optimal Research and Industrial Application Scenarios


Stereochemical SAR for Serine Protease P2 Ligands

When a medicinal chemistry program has identified a lead series bearing a proline or constrained proline P2 moiety, CAS 200006-66-2 enables systematic variation of the P2 stereochemistry while keeping the 3‑azabicyclo[3.1.0]hexane core constant. The (1R,2R,5S) isomer populates a conformational space distinct from the (1R,2S,5S) isomer commonly employed in boceprevir‑class inhibitors [1], allowing teams to probe whether shifting the ester trajectory alters complementarity with the S2 pocket and improves selectivity over related proteases. The 1–10 g quantities available from specialty suppliers are ideally sized for parallel amide coupling and rapid SAR evaluation.

PPII-Helical Peptide Foldamers for PPI Inhibition

Research groups designing PPII‑helix mimetic inhibitors of SH2 domains, WW domains, or profilin–actin interfaces require a defined φ/ψ dihedral angle input at each position. The (1R,2R,5S)‑2‑carboxylate delivers a backbone trajectory that is experimentally distinguishable from that of the (1R,2S,5S) isomer [1], offering a rational approach to fine‑tune helix pitch and side‑chain presentation. Procurement of the hydrochloride salt eliminates the need for in‑house esterification and salt formation, reducing synthesis steps by 2–3 operations compared to ordering the free amino acid.

cis-3,4-Methanoproline Prodrugs for Intracellular Pathways

As demonstrated by Mandal et al., cis‑3,4‑methanoproline is a critical conformational element in phosphopeptide prodrugs that achieve cellular Stat3 inhibition at sub‑micromolar concentrations with selectivity over other STAT family members [2]. The methyl ester hydrochloride (CAS 200006-66-2) can be directly coupled to the growing peptide chain following in situ silylation or used after mild saponification to the free acid, providing a versatile, storable precursor that avoids the hygroscopicity and handling difficulties of the free amino acid hydrochloride.

Process Chemistry for Generic Boceprevir Intermediates

Although the commercial boceprevir P2 fragment uses the (1R,2S,5S)‑6,6‑dimethyl configuration, the (1R,2R,5S) isomer can serve as a diastereomeric probe or a starting material for alternative scaffolds during route scouting and impurity profiling. The crystalline hydrochloride form (purity ≥97%) is compatible with large‑scale amidation and reductive amination conditions, enabling kilogram‑scale process development where defined stereochemistry and batch‑to‑batch consistency are regulatory requirements for GMP intermediate qualification.

Application
Selection Property
Validation Focus
Serine protease P2 ligand SAR
Isomer-specific stereochemical control
S2 pocket complementarity screening
PPII-helix mimetic foldamer design
Defined backbone dihedral angle input
Helix pitch and side-chain presentation studies
Phosphopeptide prodrug synthesis
Crystalline protected precursor form
Cellular Stat3 pathway-response context
Process route scouting and impurity profiling
Batch-consistent crystalline HCl form
Diastereomeric probe method validation
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